molecular formula C14H13F2NO3S B134675 Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate CAS No. 154330-67-3

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B134675
CAS No.: 154330-67-3
M. Wt: 313.32 g/mol
InChI Key: YKHPMXCEZRZUGN-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H13F2NO3S and its molecular weight is 313.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Method and Industry Application A key synthetic pathway for derivatives of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate involves acetylation and cyclization processes. This method is highlighted for its simplicity, moderate reaction conditions, and practicality for industrial scale-up, presenting a foundational approach for the creation of complex molecules with potential applications in material science and pharmaceuticals Cheng De-jun, 2004.

Broad-Spectrum Antibacterial Agent Synthesis The compound serves as a precursor in the synthesis of broad-spectrum antibacterial agents, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Its utility in generating potent antibacterial isothiazoloquinolones through optimized synthetic routes underscores its significance in addressing emerging antibiotic resistance A. Hashimoto et al., 2007.

Anticancer Activity Exploration In the realm of anticancer research, modifications of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a related compound, have shown varied cytotoxic activities against cancer cell lines, including mammary gland and hepatocellular carcinoma cells. This research trajectory emphasizes the compound's role as a versatile scaffold for developing novel anticancer agents M. K. Regal et al., 2020.

Antimicrobial Agent Development Further demonstrating its versatility, derivatives of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, synthesized through a one-pot reaction involving this compound, have been explored for antimicrobial applications. This work contributes to the ongoing search for new antimicrobial agents capable of combating drug-resistant bacterial and fungal infections Shawkat A. Abdel-Mohsen, 2014.

HIV Integrase Inhibitor Synthesis The compound is also instrumental in the synthesis of key arylquinolines, which are pivotal in HIV integrase inhibitor projects. This application showcases its potential in the development of antiviral therapies, contributing to the global effort against HIV/AIDS Nicholas G Jentsch et al., 2018.

Safety and Hazards

This involves understanding the safety measures needed to handle the compound, its toxicity, environmental impact, and disposal methods .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic rates and changes in the bioavailability of other compounds.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Furthermore, it can interact with transcription factors, altering gene expression patterns and influencing cellular functions. These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity. These interactions highlight the compound’s role in modulating biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in certain tissues. The distribution pattern is influenced by factors such as tissue-specific expression of transporters and the compound’s affinity for binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPMXCEZRZUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444164
Record name Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154330-67-3
Record name Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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